

Application Notes & Protocols: GAT564

Immunofluorescence Staining

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Compound of Interest

Compound Name: GAT564
Cat. No.: B12404925

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Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells or tissues. This protocol provides a detailed methodology for immunofluorescent staining using a primary antibody targeting a protein of interest, followed by detection with a fluorescently labeled secondary antibody. While the specific reagent "**GAT564**" is not found in publicly available databases, this protocol is designed to be a comprehensive guide for a typical immunofluorescence experiment and can be adapted for various primary antibodies, such as those targeting the GATA4 transcription factor, and secondary antibodies like Goat Anti-Rabbit IgG (H&L), Cy5®.

GATA4 is a zinc-finger transcription factor crucial for embryonic development and myocardial differentiation and function.[1] Antibodies targeting GATA4 are utilized in various applications, including Western Blot, Immunohistochemistry, and Immunocytochemistry, to study its expression and localization in human, mouse, and rat samples.[1] This protocol will serve as a foundational procedure for researchers and scientists in drug development to achieve high-quality, reproducible immunofluorescence staining results.

Data Presentation

For successful immunofluorescence, optimization of antibody concentrations and incubation times is critical. The following table provides a general guideline for starting concentrations and ranges for optimization.

Reagent	Starting Dilution	Dilution Range	Incubation Time	Incubation Temperature
Primary Antibody (e.g., Anti-GATA4)	1:200	1:100 - 1:500	1 hour - overnight	4°C to Room Temperature
Secondary Antibody (e.g., Goat Anti-Rabbit IgG, Cy5®)	1:500	1:200 - 1:1000	1 - 2 hours	Room Temperature (in dark)
DAPI (Nuclear Counterstain)	1 µg/mL	0.5 - 5 µg/mL	5 - 10 minutes	Room Temperature

Experimental Protocols

This protocol is designed for cultured cells grown on coverslips.

Materials and Reagents:

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary Antibody (e.g., Rabbit Anti-GATA4)
- Fluorophore-conjugated Secondary Antibody (e.g., Goat Anti-Rabbit IgG, Cy5®)
- DAPI solution

- Mounting Medium
- Glass slides and coverslips

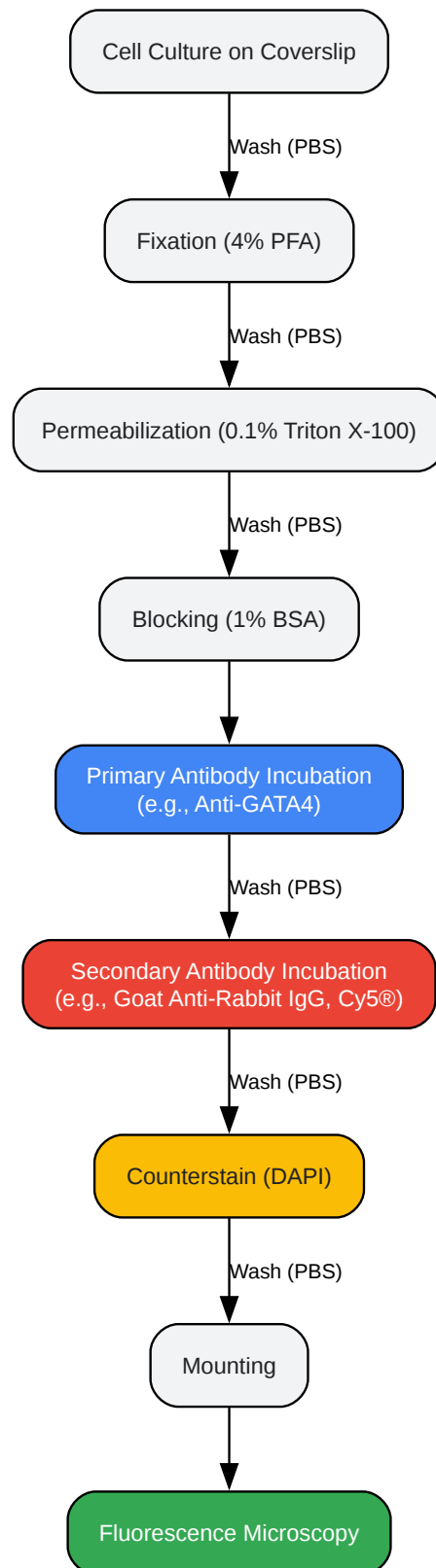
Protocol Steps:

- Cell Culture and Fixation:
 - Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
 - Aspirate the culture medium and wash the cells twice with PBS.
 - Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary antibody to the desired concentration in Blocking Buffer.
 - Incubate the cells with the diluted primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
- Washing:

- Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody to the desired concentration in Blocking Buffer. Protect from light from this step onwards.
 - Incubate the cells with the diluted secondary antibody in a humidified chamber for 1-2 hours at room temperature in the dark.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each in the dark.
- Counterstaining:
 - Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark to stain the nuclei.
 - Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto glass slides using a drop of mounting medium.
 - Seal the edges of the coverslips with nail polish to prevent drying and movement.
- Imaging:
 - Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

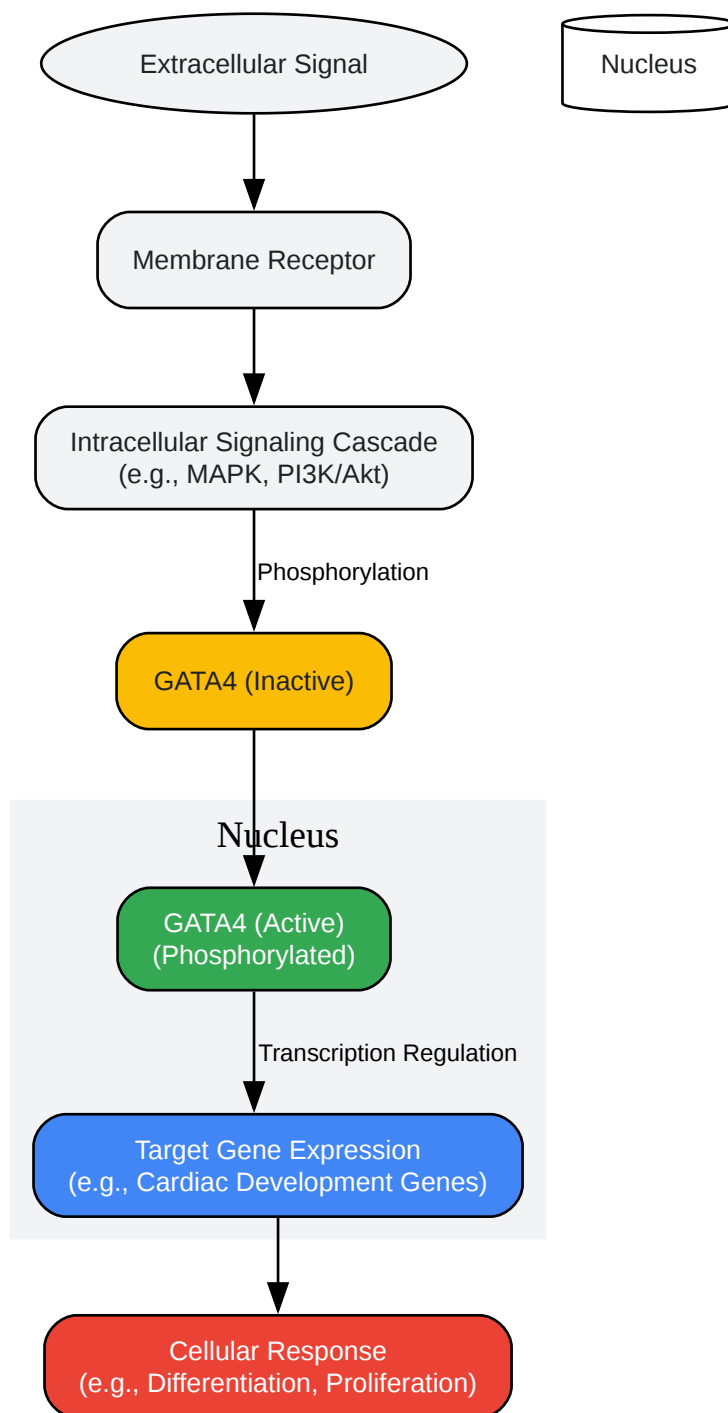
Mandatory Visualization

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving a transcription factor like GATA4.



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Caption: Immunofluorescence Staining Experimental Workflow.



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References

- [1. Anti-GATA4 Antibodies | Invitrogen \[thermofisher.com\]](#)
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